5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole
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Description
The compound “5-(1H-1,2,3-Triazol-1-yl)-1H-benzo[d]imidazole” belongs to the class of 1H-1,2,3-triazole analogs . These molecules play a vital role in pharmaceuticals and agrochemicals . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs is typically accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . For instance, the synthesis of triazole 7a was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-1,2,3-triazole analogs include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction . These reactions are typically carried out in an aqueous medium .Mechanism of Action
The 1H-1,2,3-triazole analogs have shown moderate inhibition potential against carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds . Furthermore, via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
Future Directions
The study of 1H-1,2,3-triazole analogs is a growing field due to their broad range of applications in biomedicinal, biochemical, and material sciences . Future research may focus on developing new synthetic methods, exploring their biological activities, and expanding their applications in various fields .
Properties
IUPAC Name |
6-(triazol-1-yl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c1-2-8-9(11-6-10-8)5-7(1)14-4-3-12-13-14/h1-6H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVKNFUPWGCCGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N3C=CN=N3)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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